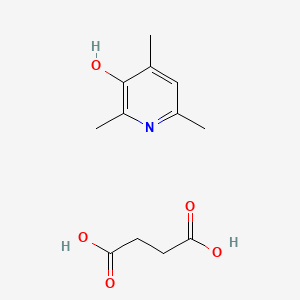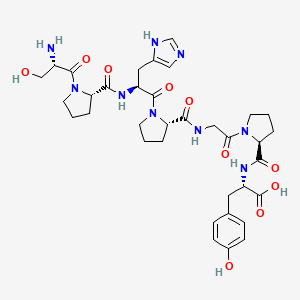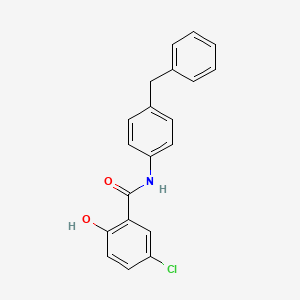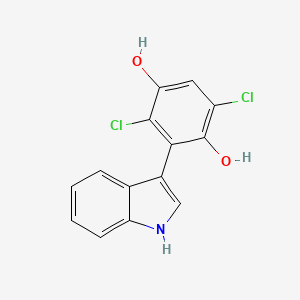
Butanedioic acid;2,4,6-trimethylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid;2,4,6-trimethylpyridin-3-ol is a compound that combines the properties of butanedioic acid and 2,4,6-trimethylpyridin-3-ol. Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the formula C4H6O4. It is a key intermediate in the citric acid cycle, which is essential for cellular respiration in living organisms. 2,4,6-Trimethylpyridin-3-ol, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with the formula C8H11NO. This compound is known for its antioxidant properties and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2,4,6-trimethylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-trimethylpyridine with butanedioic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid;2,4,6-trimethylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Butanedioic acid;2,4,6-trimethylpyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its antioxidant properties and potential therapeutic effects. In medicine, it is being investigated for its role in treating inflammatory diseases such as inflammatory bowel disease (IBD). The compound has shown promise in reducing oxidative stress and inflammation in experimental models .
Mécanisme D'action
The mechanism of action of butanedioic acid;2,4,6-trimethylpyridin-3-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of reactive oxygen species (ROS) and modulate the activity of key signaling pathways such as NF-kB, PI3K/AKT, and mitogen-activated protein kinases. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Butanedioic acid;2,4,6-trimethylpyridin-3-ol can be compared with other similar compounds such as 2,4,6-trimethylpyridine and 2,4,6-trimethylpyridinol. While these compounds share some structural similarities, this compound is unique in its combination of antioxidant and anti-inflammatory properties. This makes it a valuable compound for research and potential therapeutic applications .
List of Similar Compounds
- 2,4,6-Trimethylpyridine
- 2,4,6-Trimethylpyridinol
- 2,4,6-Triarylpyridines
- 2,4,6-Triarylpyrimidines
Propriétés
Numéro CAS |
886574-12-5 |
|---|---|
Formule moléculaire |
C12H17NO5 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
butanedioic acid;2,4,6-trimethylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO.C4H6O4/c1-5-4-6(2)9-7(3)8(5)10;5-3(6)1-2-4(7)8/h4,10H,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
OLBBKQREWLVXDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1O)C)C.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)

![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)


![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)


![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)

